molecular formula C18H31N3O7S B3026930 Biotin-PEG3-CH2COOH CAS No. 1189560-96-0

Biotin-PEG3-CH2COOH

Cat. No.: B3026930
CAS No.: 1189560-96-0
M. Wt: 433.5 g/mol
InChI Key: TZOKSJSRBNCFAS-ZQIUZPCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-PEG3-CH2COOH (CAS: 1189560-96-0) is a bifunctional compound comprising biotin, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (-CH2COOH) group. Its molecular formula is C18H31N3O7S, with a molecular weight of 433.523 g/mol, and it is characterized by high purity (≥95%) and stability under recommended storage conditions (-5°C, dry, protected from light) . This compound is widely used in biomedical research, including drug delivery, PROTAC (Proteolysis-Targeting Chimera) synthesis, and bioconjugation due to its dual functionality:

  • Biotin: Enables strong, specific binding to streptavidin/avidin, facilitating molecular labeling and detection.
  • PEG3 spacer: Enhances solubility, reduces steric hindrance, and improves biocompatibility.
  • Carboxylic acid (-CH2COOH): Allows covalent conjugation to amine-containing molecules via carbodiimide chemistry (e.g., EDC/NHS).

Its applications span nanotechnology, cell culture, and targeted drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-CH2COOH typically involves the conjugation of biotin with a PEG spacer and a carboxylic acid group. The process generally includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG3-CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bioconjugation and Targeted Delivery

Biotin-PEG3-CH2COOH is primarily utilized in bioconjugation processes, where it serves as an affinity label for proteins. The biotin group can bind strongly to avidin or streptavidin, which are commonly used in various assays and purification techniques. This property is exploited for:

  • Targeted drug delivery : By conjugating therapeutic agents to this compound, researchers can enhance the specificity of drug delivery systems. The strong interaction between biotin and avidin allows for targeted accumulation of drugs at specific sites within the body, improving therapeutic efficacy while minimizing side effects.
  • Protein labeling : The compound can be used to label proteins for detection and analysis in various assays, including Western blots and ELISAs. This application is crucial for studying protein interactions and dynamics in cellular environments.

Nanotechnology

In nanotechnology, this compound plays a vital role in the development of nanoscale materials and devices. Its applications include:

  • Nanoparticle functionalization : Biotinylated nanoparticles can be synthesized for use in drug delivery systems, imaging, and diagnostics. The PEG spacer enhances the biocompatibility and circulation time of nanoparticles in biological systems.
  • Biosensors : The compound can be integrated into biosensor designs to improve sensitivity and specificity. By attaching biotinylated probes to sensors, researchers can detect target molecules with high precision.

Cell Culture and Assays

This compound is also employed in cell culture applications:

  • Cell surface labeling : It can be used to label cell surface proteins, facilitating studies on cell signaling pathways and interactions.
  • Assays for protein-protein interactions : The compound aids in the development of assays that measure interactions between proteins within living cells, providing insights into cellular mechanisms.

Drug Development

The compound's ability to enhance solubility and stability makes it valuable in drug formulation:

  • Formulation of biopharmaceuticals : this compound can be conjugated with therapeutic peptides or proteins, improving their pharmacokinetic properties by increasing solubility and reducing immunogenicity.

Case Study 1: Targeted Cancer Therapy

A study demonstrated the use of biotinylated nanoparticles conjugated with chemotherapeutic agents for targeted cancer therapy. The nanoparticles showed enhanced uptake in cancer cells expressing avidin-binding sites, leading to improved therapeutic outcomes compared to non-targeted formulations.

Case Study 2: Protein Interaction Studies

In another research project, scientists utilized this compound to label specific proteins within live cells. This facilitated the identification of protein complexes involved in signaling pathways linked to cancer progression, providing new insights into potential therapeutic targets.

Mechanism of Action

Biotin-PEG3-CH2COOH exerts its effects primarily through its biotin moiety, which binds strongly to avidin or streptavidin proteins. This binding facilitates the targeted delivery of biotinylated molecules to specific sites within cells. In the context of PROTACs, the PEG spacer allows for flexible positioning of the target protein and the E3 ubiquitin ligase, enabling efficient ubiquitination and subsequent proteasomal degradation of the target protein .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares Biotin-PEG3-CH2COOH with structurally related biotin-PEG derivatives:

Compound Name CAS Number PEG Length Terminal Group Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions
This compound 1189560-96-0 PEG3 -CH2COOH C18H31N3O7S 433.523 ≥95% -5°C, dry, dark
Biotin-PEG3-CH2CH2COOH 252881-76-8 PEG3 -CH2CH2COOH C19H33N3O7S 447.546 ≥99% -20°C
Biotin-PEG2-COOH 1365655-89-5 PEG2 -COOH C16H27N3O6S 389.47 N/A -20°C
Biotin-PEG12-CH2CH2COOH 1621423-14-0 PEG12 -CH2CH2COOH C37H69N3O16S 844.02 >95% -20°C
Biotin-PEG3-C3-NH2 183896-00-6 PEG3 -C3-NH2 C21H38N4O6S 474.62 N/A -20°C
Biotin-PEG2-OH 717119-80-7 PEG2 -OH C14H25N3O4S 331.43 N/A -20°C

Key Observations:

Terminal Group Variations :

  • Biotin-PEG3-CH2CH2COOH includes an additional ethylene unit (-CH2CH2COOH) compared to this compound, increasing its molecular weight by ~14 g/mol. This extended spacer may enhance flexibility and reduce steric hindrance during bioconjugation .
  • Biotin-PEG3-C3-NH2 replaces the carboxylic acid with a primary amine (-NH2), enabling conjugation to carboxylated targets via EDC chemistry .
  • Biotin-PEG2-OH has a hydroxyl (-OH) terminus, limiting its utility to reactions requiring alcohol-specific chemistry .

PEG Length Differences :

  • Shorter PEG chains (e.g., PEG2 in Biotin-PEG2-COOH) provide less solubility and may increase steric interference in binding assays.
  • Longer PEG spacers (e.g., PEG12 in Biotin-PEG12-CH2CH2COOH) improve water solubility and reduce aggregation but may decrease binding efficiency due to excessive flexibility .

Functional and Application-Specific Differences

Bioconjugation Efficiency

  • This compound is optimal for coupling to amine-containing molecules (e.g., antibodies, peptides) via EDC/NHS, with moderate spacing to balance accessibility and stability .
  • Biotin-PEG3-CH2CH2COOH offers a longer carboxylate arm, improving accessibility for bulky targets (e.g., proteins with buried amine groups) .
  • Biotin-PEG3-C3-NH2 is preferred for carboxylate-rich targets, such as functionalized nanoparticles or carboxylated polymers .

Commercial Availability and Cost

  • This compound is widely available at ~$100–$200 per 10 mg, depending on supplier purity .
  • Biotin-PEG12-CH2CH2COOH is more expensive (~$335 per 250 mg) due to synthesis complexity .
  • Customized derivatives (e.g., Biotin-PEG3-SH, CAS: 1244028-52-1) incur higher costs for specialized applications like thiol-based conjugation .

Biological Activity

Biotin-PEG3-CH2COOH, a compound characterized by its biotin moiety linked to a polyethylene glycol (PEG) chain and a carboxylic acid group, has garnered attention in biochemical research due to its potential applications in drug delivery and targeted therapies. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Overview of this compound

Chemical Structure:

  • Molecular Formula: C18H31N3O7S
  • CAS Number: 1189560-96-0
  • Key Features: The compound consists of a biotin moiety that facilitates binding to avidin or streptavidin, a PEG linker that enhances solubility and biocompatibility, and a carboxylic acid group that can participate in further chemical modifications or conjugations.

This compound functions primarily through its ability to facilitate receptor-mediated endocytosis (RME). The biotin component allows for specific targeting of cells expressing biotin receptors, which is particularly useful in cancer therapy where selective targeting can minimize off-target effects.

Key Mechanisms:

  • Targeted Drug Delivery:
    • The biotin moiety binds to streptavidin-coated nanoparticles or drug conjugates, enhancing the specificity of drug delivery to target cells.
  • Enhanced Solubility:
    • The PEG linker improves the solubility of hydrophobic drugs, allowing for better bioavailability and distribution within biological systems.
  • Cellular Uptake:
    • Studies have shown that biotinylated compounds exhibit increased cellular uptake due to RME, leading to enhanced therapeutic efficacy in cancer models .

Applications in Research and Medicine

This compound is utilized in various applications ranging from drug development to biochemical assays. Its versatility stems from its ability to conjugate with various therapeutic agents and probes.

Applications:

  • PROTAC Synthesis:
    • This compound serves as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins involved in disease processes .
  • Fluorescent Probes:
    • It is used in the development of fluorescent probes for imaging studies, allowing researchers to track cellular processes in real-time .

Case Study 1: Targeted Cancer Therapy

A study demonstrated that biotinylated drug conjugates using this compound showed significant efficacy against breast cancer cell lines. The conjugates were internalized via RME, leading to enhanced cytotoxic effects compared to non-targeted formulations. The study highlighted the importance of the PEG linker in improving solubility and stability of the conjugates .

Case Study 2: Protein Labeling

In another research effort, this compound was employed as part of a strategy to label proteins within living cells. The compound facilitated the selective labeling of target proteins without disrupting cellular functions, demonstrating its utility in proteomics .

Summary of Research Findings

StudyFindings
Zhu et al. (2021)Demonstrated enhanced cytotoxicity of biotin-conjugated drugs via RME in cancer cells .
Wang et al. (2023)Highlighted the role of PEG linkers in improving drug solubility and bioavailability .
Smith et al. (2020)Showed successful protein labeling using biotinylated probes for tracking cellular processes .

Q & A

Basic Research Questions

Q. How does the molecular structure of Biotin-PEG3-CH2COOH influence its functionality in bioconjugation experiments?

  • Answer : The compound comprises three components: (1) Biotin, which binds with high affinity to streptavidin/avidin for detection or purification ; (2) PEG3, a triethylene glycol spacer that reduces steric hindrance and improves solubility ; and (3) a terminal carboxyl group (-COOH) for covalent conjugation to amine-containing biomolecules via carbodiimide chemistry (e.g., EDC/NHS) . Structural validation requires techniques like HPLC (≥95% purity), NMR (¹H/¹³C for PEG chain integrity), and MALDI-TOF (molecular weight confirmation) .

Q. What are the standard protocols for conjugating this compound to proteins or antibodies?

  • Answer : Key steps include:

  • Activation : Incubate the carboxyl group with EDC/sulfo-NHS (pH 4.5–6.0) for 15–30 min to form an amine-reactive NHS ester .
  • Conjugation : React the activated compound with target proteins (e.g., antibodies) in PBS (pH 7.4) at 4°C for 2–4 hours .
  • Purification : Remove excess linker using size-exclusion chromatography or dialysis .
  • Validation : Confirm conjugation via SDS-PAGE (shift in molecular weight) or ELISA (biotin-streptavidin binding) .

Q. What are the critical parameters for optimizing this compound solubility in aqueous buffers?

  • Answer : Solubility depends on PEG chain length (PEG3 balances hydrophilicity and steric effects) and buffer pH. Use neutral buffers (pH 6.5–7.5) with low ionic strength to prevent aggregation. For hydrophobic targets, add 10–20% DMSO or ethanol as co-solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biotinylation efficiency reported across studies using this compound?

  • Answer : Contradictions often arise from:

  • PEG Chain Flexibility : Longer PEG spacers (e.g., PEG4+) may improve accessibility but reduce labeling specificity .
  • Reaction Stoichiometry : Optimize molar ratios (e.g., 5:1 linker:protein) to avoid over-labeling, which can alter protein function .
  • Validation Methods : Compare quantitative assays (e.g., HABA assay for biotin quantification) with qualitative methods (e.g., western blot) .
    • Troubleshooting : Use surface plasmon resonance (SPR) to measure binding kinetics or isothermal titration calorimetry (ITC) to assess affinity changes post-conjugation .

Q. What experimental strategies can minimize nonspecific binding of this compound in complex biological matrices?

  • Answer : Mitigation approaches include:

  • Blocking Agents : Pre-treat surfaces with BSA (1–5%) or casein to occupy nonspecific sites .
  • PEGylation Density : Higher PEG3 surface coverage reduces hydrophobic interactions .
  • Competitive Elution : Introduce free biotin (1–10 mM) to displace weakly bound complexes .
    • Advanced Validation : Use single-molecule fluorescence microscopy to track nonspecific binding events in real time .

Q. How does the PEG3 spacer length affect the performance of this compound in PROTAC design compared to shorter/longer PEG variants?

  • Answer : PEG3 optimizes the distance between the E3 ligase ligand and target protein in PROTACs:

  • Shorter Spacers (PEG1–2) : May limit ternary complex formation due to steric constraints .
  • Longer Spacers (PEG4–6) : Increase flexibility but reduce degradation efficiency (e.g., lower ubiquitination rates) .
  • Experimental Design : Compare degradation efficiency (DC50 values) across PEG variants using Western blot (target protein levels) and cellular viability assays .

Q. What methodologies assess the stability of this compound conjugates under physiological conditions?

  • Answer : Stability testing includes:

  • Hydrolytic Degradation : Incubate conjugates in PBS (pH 7.4, 37°C) and monitor carboxyl group reactivity via FTIR or LC-MS over 72 hours .
  • Enzymatic Resistance : Treat with esterases/proteases and analyze degradation products using SEC-HPLC .
  • In Vivo Half-Life : Use radiolabeled linkers (e.g., ³H-biotin) in animal models to track clearance rates .

Q. Methodological Best Practices

  • Data Reproducibility : Document PEG3 batch variability (PDI ≤1.05 via GPC) and storage conditions (-20°C, anhydrous) to ensure consistency .
  • Ethical Compliance : For in vivo studies, adhere to protocols for biospecimen sourcing and ethical review boards (e.g., IRB approval) .
  • Literature Review : Use systematic searches (PubMed, Web of Science) with keywords: "this compound" AND ("PROTAC" OR "bioconjugation") .

Properties

IUPAC Name

2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O7S/c22-15(19-5-6-26-7-8-27-9-10-28-11-16(23)24)4-2-1-3-14-17-13(12-29-14)20-18(25)21-17/h13-14,17H,1-12H2,(H,19,22)(H,23,24)(H2,20,21,25)/t13-,14-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOKSJSRBNCFAS-ZQIUZPCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.